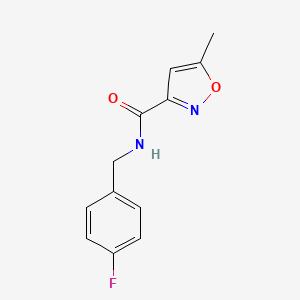

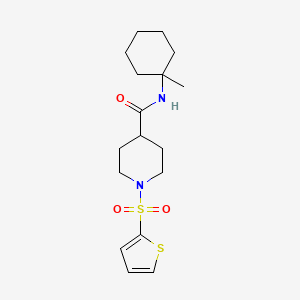

![molecular formula C13H12N2O2S B5554444 N-[5-(4-甲基苄叉)-4-氧代-1,3-噻唑烷-2-叉]-乙酰胺](/img/structure/B5554444.png)

N-[5-(4-甲基苄叉)-4-氧代-1,3-噻唑烷-2-叉]-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, typically involves the condensation reactions of appropriate aldehydes with thiazolidinediones. These reactions are often facilitated by the presence of catalytic agents and under specific conditions that favor the formation of the desired thiazolidinone scaffold. For instance, the synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as a solvent, using anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje et al., 2015).

Molecular Structure Analysis

The molecular structure of N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is characterized by the presence of a thiazolidinone core, a functional group known for its versatility in chemical reactions and significance in medicinal chemistry. The crystal structures of similar thiazolidinone derivatives have been elucidated, providing insight into the molecular conformation, stereochemistry, and potential intermolecular interactions that could influence their chemical behavior and biological activity (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives, including N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, undergo various chemical reactions, contributing to their diverse chemical properties. These compounds are synthesized through reactions such as N-alkylation, cyclocondensation, and acylation. The presence of the thiazolidinone core in these molecules allows for further chemical modifications, leading to a wide range of derivatives with different chemical functionalities and properties. These synthetic modifications can significantly impact their biological activities and potential applications in various fields of research (Obydennov et al., 2017).

科学研究应用

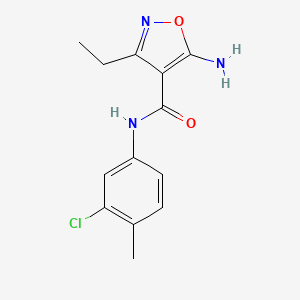

抗菌和抗真菌应用

研究表明,噻唑烷酮衍生物具有作为抗菌和抗真菌剂的潜力。Krátký、Vinšová 和 Stolaříková (2017) 合成了基于罗丹宁-3-乙酸的酰胺、酯和 5-芳基亚烷基衍生物,揭示了对分枝杆菌(包括结核分枝杆菌和非结核分枝杆菌)的显著活性。这些衍生物还对革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌)表现出显着的抗菌活性,尽管对革兰氏阴性菌和真菌病原体的活性很小 (Krátký、Vinšová 和 Stolaříková,2017)。Trotsko 等人(2018)合成了一系列(2,4-二氧代噻唑烷-5-基/叉)-乙酸衍生物,它们通常对革兰氏阳性菌株表现出抗菌活性,突出了苯环上吸电子取代基对抗菌反应的影响 (Trotsko 等人,2018)。

抗癌应用

Karaburun 等人(2018)研究了 1H-茚-1-酮取代的(杂芳基)乙酰胺衍生物的抗癌活性。一种化合物对白血病、非小细胞肺癌和乳腺癌细胞系表现出高生长抑制作用,突出了噻唑烷酮衍生物在癌症治疗中的潜力 (Karaburun 等人,2018)。

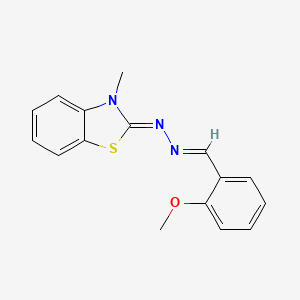

合成方法

Obydennov 等人(2017)证明了 2-(1,3-噻唑烷-2-叉)-乙酰胺可以用作环缩合反应中的 2-烯酰胺,从而形成杂环组装体。这种合成方法为生成具有潜在生物活性的噻唑烷酮衍生物提供了一条新途径 (Obydennov 等人,2017)。

作用机制

安全和危害

属性

IUPAC Name |

N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8-3-5-10(6-4-8)7-11-12(17)15-13(18-11)14-9(2)16/h3-7H,1-2H3,(H,14,15,16,17)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKFYOUMXBMFX-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

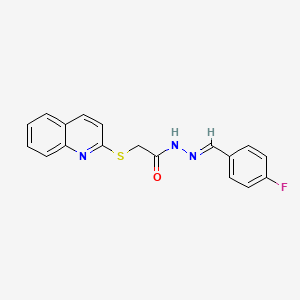

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

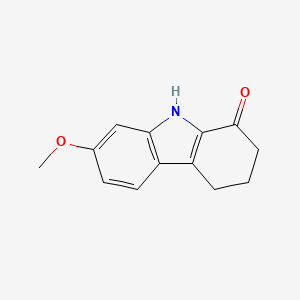

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

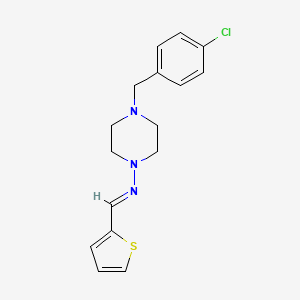

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)